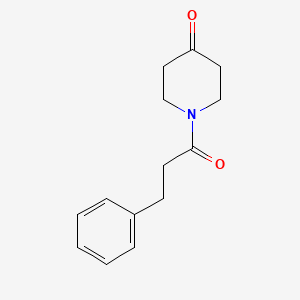
1-(3-Phenylpropionyl)-4-ketopiperidine
描述
1-(3-Phenylpropionyl)-4-ketopiperidine, commonly known as PAPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PAPP is a piperidine derivative that has a ketone group and a phenylpropionyl group in its structure. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用机制
PAPP inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the enzymes from breaking down acetylcholine and other choline esters, leading to an accumulation of these neurotransmitters in the synaptic cleft. This accumulation can lead to increased synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects:
PAPP has been found to enhance cognitive function in animal models. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and neurotoxins. PAPP has been shown to increase the release of dopamine and norepinephrine in the brain, leading to improved mood and motivation.
实验室实验的优点和局限性
PAPP has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, making it useful for studying the activity of these enzymes. PAPP has also been found to have neuroprotective and cognitive-enhancing effects, making it a useful tool for studying the mechanisms underlying these processes. However, PAPP has some limitations as well. It is relatively expensive to synthesize, and its effects on human subjects are not well understood.
未来方向
There are several potential future directions for research on PAPP. One area of interest is the development of PAPP derivatives that are more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of interest is the study of PAPP's effects on other neurotransmitter systems, such as the serotonin and GABA systems. Additionally, further research is needed to understand the safety and efficacy of PAPP in human subjects, as well as its potential therapeutic applications in the treatment of cognitive disorders and neurodegenerative diseases.
科学研究应用
PAPP has been used in scientific research as a reagent to study the mechanism of action of certain enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. PAPP has also been used to study the activity of butyrylcholinesterase, an enzyme that breaks down acetylcholine and other choline esters. PAPP has been found to be a potent inhibitor of this enzyme as well.
属性
IUPAC Name |
1-(3-phenylpropanoyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-8-10-15(11-9-13)14(17)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVVFDHOQJEHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropionyl)-4-ketopiperidine | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

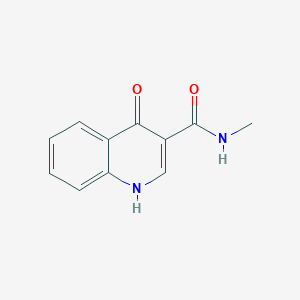
![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
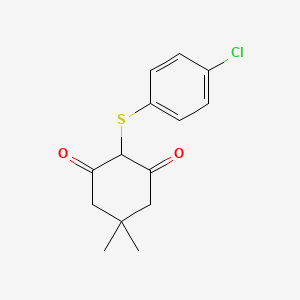
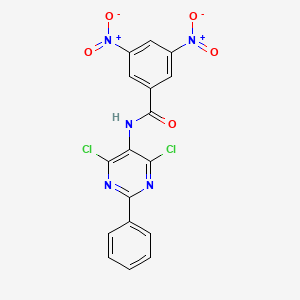
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
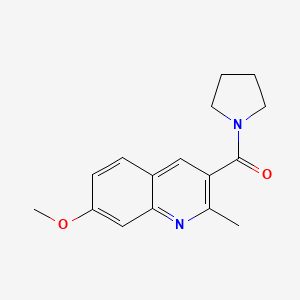


![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
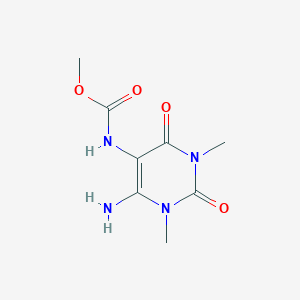
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)